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Compound of Interest

Compound Name: Caboxine A

Cat. No.: B568819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Caboxine A is a terpenoid indole alkaloid (TIA) isolated from the medicinal plant Catharanthus

roseus (L.) G. Don, a species renowned for its rich diversity of pharmacologically active

compounds, including the anticancer agents vinblastine and vincristine. As a member of this

significant class of natural products, understanding the structural and biosynthetic details of

Caboxine A is crucial for researchers in drug discovery and development. This technical guide

provides an overview of the available information on Caboxine A, including general

experimental protocols for the spectroscopic analysis of related alkaloids and a visualization of

its biosynthetic context.

Spectroscopic Data of Caboxine A
Despite extensive searches of scientific literature and chemical databases, detailed quantitative

¹H NMR, ¹³C NMR, and mass spectrometry data for Caboxine A are not publicly available at

this time. The compound is listed by several chemical suppliers with the CAS number 53851-

13-1 and molecular formula C₂₂H₂₆N₂O₅, and its identification is stated to be confirmed by

NMR and MS. However, the primary literature detailing the original isolation and complete

spectral assignment of Caboxine A could not be located in the available public domain

resources.
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Researchers requiring this specific data are advised to consult specialized proprietary

databases or consider de novo isolation and characterization from Catharanthus roseus.

General Experimental Protocols for Alkaloid
Analysis from Catharanthus roseus
The following protocols are generalized methods for the extraction, isolation, and spectroscopic

analysis of terpenoid indole alkaloids from Catharanthus roseus, based on established

phytochemical investigation techniques. These methods would be applicable for the isolation

and subsequent characterization of Caboxine A.

Extraction of Total Alkaloids
Plant Material: Dried and powdered aerial parts (leaves, stems) or roots of Catharanthus

roseus are used.

Initial Extraction: The plant material is typically macerated or percolated with a polar solvent

such as methanol or ethanol, often with the addition of a small amount of acid (e.g., acetic

acid or hydrochloric acid) to facilitate the extraction of basic alkaloids in their salt form.

Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure.

The residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with

a nonpolar solvent (e.g., hexane or diethyl ether) to remove non-alkaloidal lipids and

pigments. The acidic aqueous layer, containing the protonated alkaloids, is then basified with

a base such as ammonium hydroxide or sodium carbonate to a pH of 9-10.

Liquid-Liquid Extraction: The basified aqueous solution is then extracted with an immiscible

organic solvent like dichloromethane or chloroform. The organic layers containing the free-

base alkaloids are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and evaporated

to yield the total crude alkaloid extract.

Isolation of Individual Alkaloids
Chromatographic Techniques: The crude alkaloid mixture is subjected to various

chromatographic methods for separation and purification of individual compounds.
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Column Chromatography (CC): This is a primary separation technique, often using silica

gel or alumina as the stationary phase with a gradient of solvents of increasing polarity

(e.g., hexane-ethyl acetate, chloroform-methanol mixtures).

Preparative Thin-Layer Chromatography (PTLC): Used for the separation of smaller

quantities of compounds.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often

used in the final purification steps. Reversed-phase (C18) columns with mobile phases

such as acetonitrile-water or methanol-water gradients, often with an acid modifier like

trifluoroacetic acid (TFA) or formic acid, are commonly employed.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

¹H NMR: Provides information on the number and chemical environment of protons.

Typical acquisition parameters include a 400-600 MHz spectrometer, a 30-45° pulse

angle, and a sufficient relaxation delay (1-5 seconds) to ensure quantitative accuracy if

needed.

¹³C NMR and DEPT: Provides information on the number and type of carbon atoms (CH₃,

CH₂, CH, C). Usually acquired with proton decoupling. DEPT (Distortionless Enhancement

by Polarization Transfer) experiments are used to differentiate between carbon types.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete structure

elucidation.

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within

the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their

directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is essential for connecting

different fragments of the molecule.

Mass Spectrometry (MS):

Technique: High-resolution mass spectrometry (HRMS) is essential for determining the

accurate mass and elemental composition of the alkaloid. Electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) are common ionization techniques for

these types of molecules.

Analysis: The molecular ion peak ([M+H]⁺ or [M]⁺˙) provides the molecular weight. The

fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), gives

valuable structural information that can be used to confirm the identity of the compound by

comparing it to known fragmentation pathways of related alkaloids.

Biosynthetic Context of Caboxine A
Caboxine A is a product of the complex terpenoid indole alkaloid (TIA) biosynthetic pathway in

Catharanthus roseus. This pathway involves multiple enzymatic steps and is

compartmentalized within different cell types and subcellular organelles. The pathway begins

with the precursors tryptamine (from the shikimate pathway) and secologanin (from the

methylerythritol phosphate or MEP pathway).
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General Biosynthetic Pathway of Terpenoid Indole Alkaloids in Catharanthus roseus
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Caption: General biosynthetic pathway of terpenoid indole alkaloids in C. roseus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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